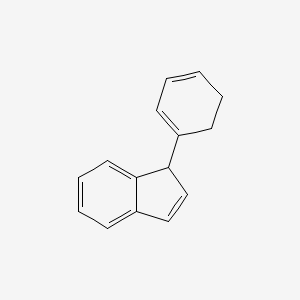
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine: is a synthetic peptide composed of four amino acids: L-alanine, D-phenylalanine, D-asparagine, and L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-asparagine and the final L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of amide bonds can produce smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be utilized in the development of novel biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the D-phenylalanine residue may enhance binding to certain hydrophobic pockets in proteins, while the D-asparagine residue can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-asparaginyl-L-alanine
- D-Alanyl-D-phenylalanyl-D-asparaginyl-D-alanine
- L-Alanyl-D-phenylalanyl-L-asparaginyl-L-alanine
Uniqueness
L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can result in distinct structural and functional properties compared to peptides composed solely of L- or D-amino acids. The incorporation of D-amino acids can enhance the peptide’s stability against enzymatic degradation and alter its biological activity.
Eigenschaften
CAS-Nummer |
821776-00-5 |
|---|---|
Molekularformel |
C19H27N5O6 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N5O6/c1-10(20)16(26)23-13(8-12-6-4-3-5-7-12)18(28)24-14(9-15(21)25)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13+,14+/m0/s1 |
InChI-Schlüssel |
YJCFQVFNPZSDJE-CDGCEXEKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

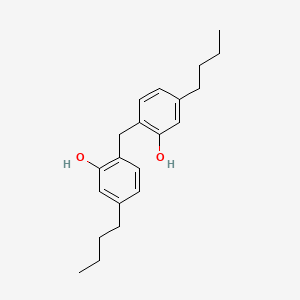
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
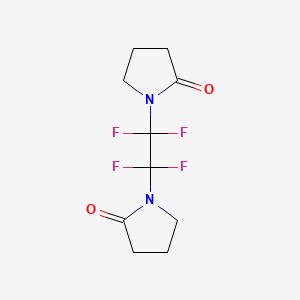
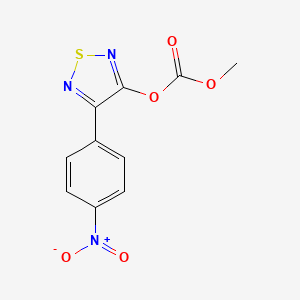
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

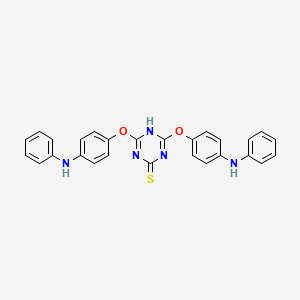
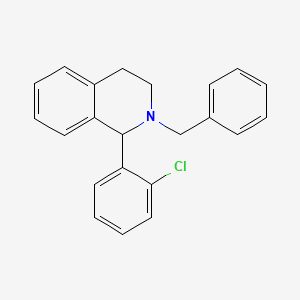
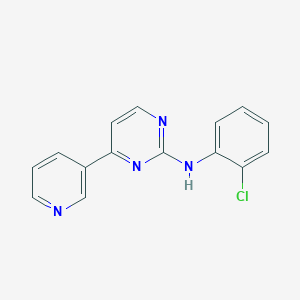
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
